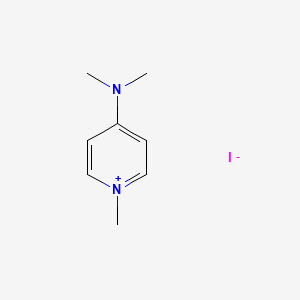![molecular formula C46H84NO9P B3026251 (7R,13Z,16Z,19Z,21E,23S)-4,23-dihydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium4-oxide,innersalt](/img/structure/B3026251.png)
(7R,13Z,16Z,19Z,21E,23S)-4,23-dihydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium4-oxide,innersalt
概要
説明
1-ステアロイル-2-15(S)-HETE-sn-グリセロ-3-PCは、sn-1位にステアリン酸、sn-2位に15(S)-ヒドロキシエイコサテトラエン酸を含むリン脂質です。 この化合物は、カルシウムイオンフォアA23187によって活性化されたヒト末梢単球で、15-リポキシゲナーゼによる1-ステアロイル-2-アラキドン酸-sn-グリセロ-3-PCの直接酸化によって生成されます .
作用機序
1-ステアロイル-2-15(S)-HETE-sn-グリセロ-3-PCは、特定のシグナル伝達経路の活性化を通じてその効果を発揮します。 この化合物は細胞膜受容体や酵素と相互作用し、下流のシグナル伝達カスケードの活性化につながります。 主な分子標的は、化合物の炎症や細胞シグナル伝達に対する効果を仲介するホスホリパーゼとリポキシゲナーゼです .
類似の化合物:
- 1-ステアロイル-2-アラキドン酸-sn-グリセロ-3-PC
- 1-ステアロイル-2-15(S)-HETE-sn-グリセロ-3-PE
- 1-ステアロイル-2-15(S)-HETE-sn-グリセロ-3-PS
独自性: 1-ステアロイル-2-15(S)-HETE-sn-グリセロ-3-PCは、sn-1位にステアリン酸、sn-2位に15(S)-ヒドロキシエイコサテトラエン酸を含むその特定の構造により、ユニークです。 このユニークな構造により、他の類似のリン脂質と比較して、特定の生化学的経路に関与し、異なる生物学的効果を発揮することができます .
準備方法
合成経路および反応条件: 1-ステアロイル-2-15(S)-HETE-sn-グリセロ-3-PCは、カルシウムイオンフォアA23187の存在下で、15-リポキシゲナーゼによる1-ステアロイル-2-アラキドン酸-sn-グリセロ-3-PCの酸化によって合成されます . 反応条件は通常、ヒト末梢単球の活性化を含み、酸化プロセスを促進します。
工業的生産方法: 1-ステアロイル-2-15(S)-HETE-sn-グリセロ-3-PCの工業的生産は十分に文書化されていませんが、実験室合成で使用されるものと同様の生化学的経路を含む可能性があります。 生産プロセスには、単球の培養と、目的の酸化を達成するための特定の酵素とイオンフォアの使用が必要になります。
化学反応の分析
反応の種類: 1-ステアロイル-2-15(S)-HETE-sn-グリセロ-3-PCは、主に酸化反応を受けます。 この化合物は、加水分解反応やエステル化反応にも関与する可能性があります。
一般的な試薬と条件:
酸化: 1-ステアロイル-2-アラキドン酸-sn-グリセロ-3-PCを酸化して1-ステアロイル-2-15(S)-HETE-sn-グリセロ-3-PCを生成するために、15-リポキシゲナーゼとカルシウムイオンフォアA23187が一般的に使用されます
加水分解: ホスホリパーゼは、化合物中のエステル結合を加水分解できます。
エステル化: 脂肪酸とアルコールは、化合物中のヒドロキシル基と反応してエステルを生成できます。
主要な製品:
酸化: 1-ステアロイル-2-15(S)-HETE-sn-グリセロ-3-PC。
加水分解: ステアリン酸、15(S)-ヒドロキシエイコサテトラエン酸、グリセロホスホコリン。
エステル化: 反応する脂肪酸とアルコールに応じて、さまざまなエステル。
科学研究の応用
1-ステアロイル-2-15(S)-HETE-sn-グリセロ-3-PCは、いくつかの科学研究の応用があります。
化学: 脂質酸化とリン脂質代謝を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達と炎症における役割について調査されています。
医学: 炎症性疾患や心臓血管系の状態における潜在的な治療効果について研究されています。
産業: 脂質ベースの薬物送達システムの開発に利用され、酸化ストレスのバイオマーカーとして使用されています。
科学的研究の応用
1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and phospholipid metabolism.
Biology: Investigated for its role in cell signaling and inflammation.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and cardiovascular conditions.
Industry: Utilized in the development of lipid-based drug delivery systems and as a biomarker for oxidative stress.
類似化合物との比較
- 1-Stearoyl-2-arachidonoyl-sn-glycero-3-PC
- 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE
- 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PS
Uniqueness: 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC is unique due to its specific structure, which includes stearic acid at the sn-1 position and 15(S)-hydroxyeicosatetraenoic acid at the sn-2 position. This unique structure allows it to participate in specific biochemical pathways and exert distinct biological effects compared to other similar phospholipids .
特性
IUPAC Name |
[(2R)-2-[(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H84NO9P/c1-6-8-10-11-12-13-14-15-16-17-20-23-26-29-33-37-45(49)53-41-44(42-55-57(51,52)54-40-39-47(3,4)5)56-46(50)38-34-30-27-24-21-18-19-22-25-28-32-36-43(48)35-31-9-7-2/h18-19,24-25,27-28,32,36,43-44,48H,6-17,20-23,26,29-31,33-35,37-42H2,1-5H3/b19-18-,27-24-,28-25-,36-32+/t43-,44+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSDJHICKHQRIC-MYWIMKJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CC=CC(CCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H84NO9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
826.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


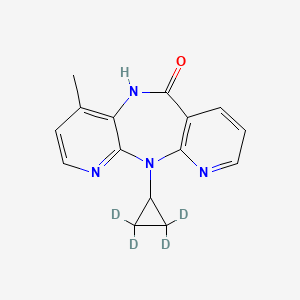
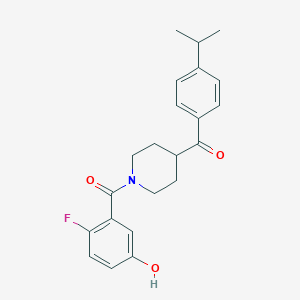
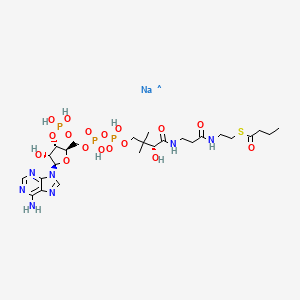

![Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester](/img/structure/B3026176.png)
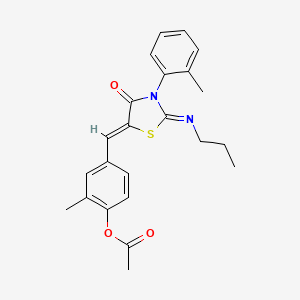

![(4Z,4'Z,7Z,7'Z,10Z,10'Z,13Z,13'Z,16Z,16'Z,19Z,19'Z)-4,7,10,13,16,19-docosahexaenoic acid, 1,1'-[2-[(1-oxohexadecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026180.png)
![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate](/img/structure/B3026181.png)
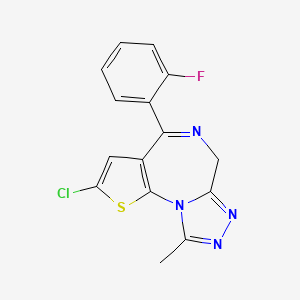
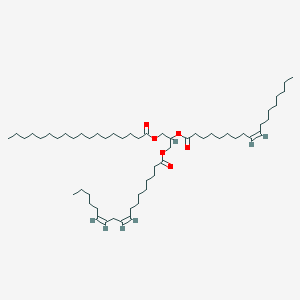
![2,3-bis[[(13Z,16Z)-docosa-13,16-dienoyl]oxy]propyl (13Z,16Z)-docosa-13,16-dienoate](/img/structure/B3026185.png)

